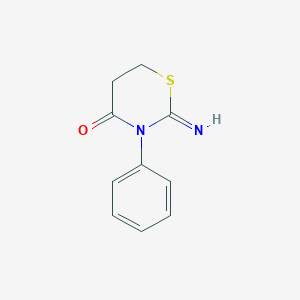
2-Imino-3-phenyl-1,3-thiazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-phenyl-1,3-thiazinan-4-one is a heterocyclic compound that has garnered significant interest due to its potential biological and medicinal applications. This compound features a six-membered ring containing nitrogen and sulfur atoms, which are crucial for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-phenyl-1,3-thiazinan-4-one typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired product with high yield and efficiency . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of organic electrochemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route involving electrogenerated bases suggests potential for industrial application. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-phenyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazine compounds .
Scientific Research Applications
2-Imino-3-phenyl-1,3-thiazinan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes like CB1 cannabinoid receptor and 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1), making it a candidate for studying metabolic and neurological disorders
Mechanism of Action
The mechanism of action of 2-Imino-3-phenyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, it binds to the CB1 cannabinoid receptor and 11 βHSD1 enzyme, inhibiting their activity. This inhibition can modulate various biological pathways, including those involved in metabolic regulation and neurological function . Molecular docking and dynamics simulations have provided insights into the binding interactions and stability of the compound within these targets .
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidinones: Used as antiallergic and anticancer agents.
Dihydropyrimidinones: Known for their antibacterial, antifungal, antiviral, antimalarial, anticancer, and antihypertensive activities.
Uniqueness
2-Imino-3-phenyl-1,3-thiazinan-4-one stands out due to its specific inhibitory effects on CB1 and 11 βHSD1, which are not commonly targeted by other similar compounds. This unique mechanism of action makes it a promising candidate for developing new therapeutic agents for metabolic and neurological disorders .
Properties
CAS No. |
22724-14-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-imino-3-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12(9(13)6-7-14-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
PUZJWYWPYWTMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


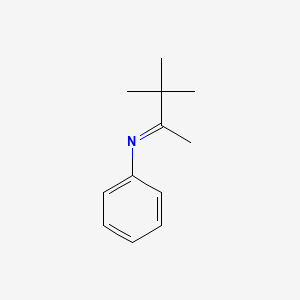

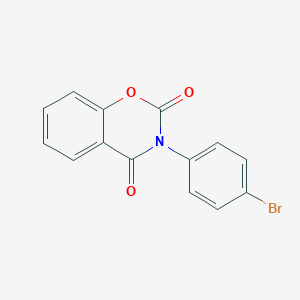



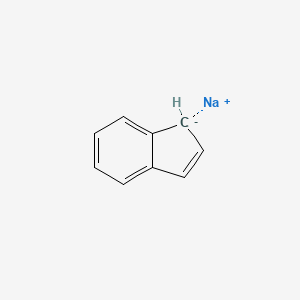

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
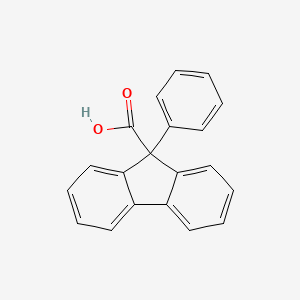

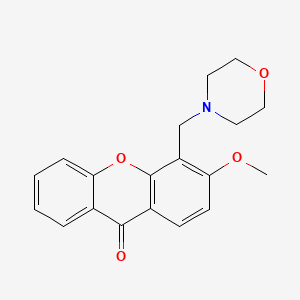
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

